4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole
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Overview
Description
4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with diphenylmethoxy and diphenyl groups. It has been studied for its potential pharmacological properties and its role in scientific research.
Preparation Methods
The synthesis of 4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves several steps. One common method includes the reaction of 1-methyl-3,5-diphenylpyrazole with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes and interactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, as an antihistamine, it competes with histamine for H1-receptor sites on effector cells, reducing the effects of histamine and alleviating allergy symptoms . Additionally, it has been shown to inhibit calcium channels, which can affect vascular tone and neurotransmitter release .
Comparison with Similar Compounds
4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:
Diphenylpyraline: Another antihistamine with a similar structure but different pharmacological properties.
Nifedipine: A calcium channel blocker that shares some structural similarities but has distinct clinical applications.
Diphenylmethoxypiperidine Derivatives: These compounds exhibit similar binding energetics and interactions with calcium channels, highlighting the unique properties of this compound in terms of its specific molecular interactions.
Properties
CAS No. |
60627-92-1 |
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Molecular Formula |
C29H24N2O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-benzhydryloxy-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C29H24N2O/c1-31-27(23-16-8-3-9-17-23)29(26(30-31)22-14-6-2-7-15-22)32-28(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21,28H,1H3 |
InChI Key |
TUICCNXNBXVKEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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